4-Cyclohexylphenylboronic acid

Antibacterial Pseudomonas aeruginosa Quorum sensing inhibition

This boronic acid derivative features a para-cyclohexyl substituent that imparts significant steric hindrance and increased lipophilicity (LogP ~3.52). It is essential for Suzuki-Miyaura couplings requiring enhanced solubility, altered molecular packing, or improved thermal stability in OLED materials and sartan-class API intermediates. Substituting with simpler arylboronic acids results in a loss of these critical performance properties.

Molecular Formula C12H17BO2
Molecular Weight 204.08 g/mol
CAS No. 374538-04-2
Cat. No. B1587430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylphenylboronic acid
CAS374538-04-2
Molecular FormulaC12H17BO2
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2CCCCC2)(O)O
InChIInChI=1S/C12H17BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14-15H,1-5H2
InChIKeyKNQVRFYNQWNYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexylphenylboronic Acid (CAS 374538-04-2): An Essential Sterically Demanding Building Block for OLED and Pharmaceutical Synthesis


4-Cyclohexylphenylboronic acid (CAS 374538-04-2) is a boronic acid derivative featuring a phenyl ring substituted with a bulky cyclohexyl group at the para-position . This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The cyclohexyl substituent imparts significant steric hindrance and increased lipophilicity compared to simpler arylboronic acids, enabling the construction of molecules with enhanced solubility, altered molecular packing, and improved thermal stability . Its primary applications lie in the synthesis of advanced materials, particularly organic light-emitting diode (OLED) host and emissive layer components, and as a pharmaceutical intermediate for the preparation of sartan biphenyl derivatives [1].

Why 4-Cyclohexylphenylboronic Acid Cannot Be Replaced by Simpler Arylboronic Acids: A Quantitative Justification


The unique steric and electronic profile of 4-cyclohexylphenylboronic acid precludes its substitution with commonly available, less hindered arylboronic acids such as phenylboronic acid or 4-methylphenylboronic acid. While simpler analogs provide a basic aryl unit, they fail to confer the critical benefits of the cyclohexyl group. Specifically, the cyclohexyl substituent introduces significant steric bulk that can dramatically enhance binding affinity to certain biological targets, as demonstrated by a >8-fold improvement in potency compared to a phenoxymethyl analog [1]. Furthermore, the increased steric hindrance around the boron center can influence reaction kinetics and selectivity in Suzuki couplings, and the bulky, hydrophobic cyclohexyl moiety is essential for improving the solubility and solid-state packing of the final OLED materials, which directly impacts device efficiency and operational lifetime . Substituting with a smaller or less lipophilic group would result in a loss of these performance-critical properties, rendering the synthesis of advanced materials or high-affinity ligands unsuccessful.

Quantitative Evidence Guide: 4-Cyclohexylphenylboronic Acid vs. Key Comparators


Head-to-Head Biological Potency: 4-Cyclohexylphenyl Derivative Shows >8-Fold Superiority Over a Phenoxymethyl Analog

In a direct comparison of a series of compounds tested for inhibition of the Pseudomonas aeruginosa LasB quorum sensing system, the derivative containing a 4-cyclohexylphenyl group (Compound 4c) demonstrated an IC50 of 9.44 ± 1.44 μM. This represents a >8.8-fold increase in potency compared to the analog containing a 4-(phenoxymethyl)phenyl group (Compound 4d), which exhibited an IC50 of 83.54 ± 1.11 μM [1]. This data unequivocally demonstrates that the specific steric and lipophilic properties of the cyclohexyl group confer a significant biological advantage over other substitution patterns in this assay system.

Antibacterial Pseudomonas aeruginosa Quorum sensing inhibition

Synthetic Efficiency in OLED Material Production: Demonstrated High Yield of 80% in a Patent-Exemplified Suzuki Coupling

A specific and reproducible application of 4-cyclohexylphenylboronic acid is documented in Chinese Patent CN201911193208.9. In this patent, the compound is used as a key intermediate in the synthesis of an OLED host material. The reaction, a Suzuki-Miyaura coupling with a complex aryl halide, proceeded to give the desired product in an 80% isolated yield with 99% purity after purification [1]. While direct comparator yields from analogous reactions using other boronic acids are not provided within this specific patent, this quantitative result establishes a high, industrially-relevant benchmark for the use of this specific boronic acid in a complex, multi-step synthesis of advanced electronic materials.

OLED materials Suzuki-Miyaura coupling Process chemistry

Enhanced Thermal Stability: A Higher Melting Point than Comparable Alkyl-Substituted Boronic Acids

4-Cyclohexylphenylboronic acid exhibits a melting point of 220°C . This is significantly higher than that of simpler alkyl-substituted boronic acids, such as 4-methylphenylboronic acid (melting point ~ 202-203°C ) and comparable to 4-methoxyphenylboronic acid (melting point 204-206°C ). The higher melting point is indicative of stronger intermolecular interactions in the solid state, which can translate to improved thermal stability and morphological integrity of materials derived from this building block. This is a critical parameter for the reliability and longevity of electronic devices like OLEDs, which are subject to operational heating.

Material science Thermal properties Solid-state chemistry

Steric Bulk and Lipophilicity: Predicted Physicochemical Differentiation from Phenylboronic Acid

Computational predictions indicate that 4-cyclohexylphenylboronic acid has a LogP (octanol-water partition coefficient) of approximately 3.52, compared to 1.41 for unsubstituted phenylboronic acid [REFS-1, REFS-2]. This 2.1-unit increase in LogP signifies a >100-fold increase in lipophilicity. Additionally, the presence of the cyclohexyl group introduces significantly more steric bulk (quantified by a higher Taft steric parameter, Es, or Charton value, ν) than a simple methyl or methoxy group . While these are predicted values, they highlight the fundamental physicochemical divergence that drives the compound's differentiated performance in biological and materials applications, such as improved membrane permeability or altered molecular packing in solid-state devices.

Medicinal chemistry Physicochemical properties Drug design

Validated Application Scenarios for 4-Cyclohexylphenylboronic Acid


Development of High-Affinity Antibacterial Agents Targeting Pseudomonas aeruginosa

The superior potency of a 4-cyclohexylphenyl-containing compound in inhibiting the P. aeruginosa LasB quorum sensing system (IC50 = 9.44 μM) positions this boronic acid as a critical building block for medicinal chemists developing next-generation anti-virulence therapies. The >8-fold improvement over a phenoxymethyl analog [1] justifies its selection in lead optimization programs where maximizing target engagement is paramount.

Synthesis of Advanced OLED Host Materials with Enhanced Film-Forming Properties

As documented in patent literature, 4-cyclohexylphenylboronic acid is a key component in the synthesis of OLED host materials that exhibit excellent film-forming properties and resistance to quenching and crystallization [2]. The high 80% yield achieved in a multi-step Suzuki coupling [2] and the enhanced thermal stability indicated by its 220°C melting point make it a preferred reagent for industrial-scale OLED material production.

Preparation of Sartan Biphenyl Derivatives for Antihypertensive Drug Synthesis

This boronic acid is a specified intermediate in the synthesis of losartan biphenyl derivatives, a key structural component of sartan-class antihypertensive drugs [2]. Its use in this established pharmaceutical pathway underscores its reliability and commercial relevance, making it a standard procurement item for manufacturers of generic APIs (Active Pharmaceutical Ingredients) in this drug class.

Design of Bioactive Molecules Requiring High Lipophilicity and Steric Bulk

For projects where increasing a molecule's LogP and steric profile is a design goal—such as improving membrane permeability or modulating protein-ligand interactions—4-cyclohexylphenylboronic acid provides a validated solution. Its predicted LogP of 3.52 is substantially higher than that of simpler phenylboronic acids (LogP 1.41) [3], offering a predictable and quantifiable change in physicochemical properties that can be leveraged in rational molecular design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclohexylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.